2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-(4-Fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative featuring a bicyclic purine core substituted at positions 2 and 9 with fluorophenyl and methoxyphenyl groups, respectively. The compound’s synthesis likely follows methodologies analogous to those described by Huang et al. for related purine-6-carboxamide derivatives, involving thiourea intermediates and S-alkylation reactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-28-13-4-2-3-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-7-11(20)8-6-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYJDJZNBNBWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions One common approach is to start with the appropriate substituted aniline and benzaldehyde derivatives, followed by cyclization and functional group modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.
Scientific Research Applications
2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituent groups at positions 2 and 9 of the purine scaffold. Key examples include:
Key Observations:
- Substituent Size and Polarity: The ethoxy group in increases molecular weight and hydrophobicity compared to the target compound’s methoxy group.
- Electronic Effects: Fluorine’s electron-withdrawing nature (in the target compound and analogs ) contrasts with the electron-donating methyl group in , which may alter charge distribution and binding interactions.
- Positional Effects: The meta-methoxy group in the target compound versus ortho- or para-substituted analogs (e.g., ) could influence steric hindrance or π-π stacking in biological targets.
Bioactivity Considerations
- Antibacterial Activity: Fluoroquinolone analogs in showed moderate antibacterial activity, suggesting fluorine’s role in enhancing target binding. However, purine-carboxamide bioactivity depends heavily on substituent arrangement.
- Structural-Activity Relationships (SAR): The absence of a methyl group (cf. ) or addition of methoxy/ethoxy groups (cf. ) may modulate interactions with enzymes or receptors, though further studies are needed.
Biological Activity
The compound 2-(4-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as G656-0861, is a member of the purine derivatives that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of G656-0861 is , indicating the presence of a fluorine atom and methoxy group in its structure. The compound features a purine core, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to G656-0861 exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in cells with BRCA mutations.
Key Findings:
- Inhibition Potency : G656-0861 has been reported to inhibit PARP1 and PARP2 with high potency (Ki values around 1.2 nM and 0.87 nM respectively) .
- Cell Proliferation : It demonstrated effective inhibition of cancer cell proliferation in various assays, particularly in breast cancer models with mutant BRCA genes .
Anti-inflammatory Properties
G656-0861 and related compounds have shown promise in modulating inflammatory pathways. The presence of the methoxy group is believed to enhance anti-inflammatory activity by interacting with specific cellular targets.
Case Study:
A study investigating the anti-inflammatory effects of similar purine derivatives found that they reduced pro-inflammatory cytokines and inhibited pathways associated with inflammation .
The biological activity of G656-0861 is attributed to its ability to interact with specific enzymes and receptors within the cell:
- PARP Inhibition : By inhibiting PARP enzymes, the compound disrupts the DNA repair process in cancer cells, leading to apoptosis.
- Cytokine Modulation : It may also affect signaling pathways involved in inflammation, reducing the production of cytokines like TNF-alpha and IL-6 .
Research Findings Summary
| Activity | Mechanism | Key Findings |
|---|---|---|
| Anticancer | PARP inhibition | Ki = 1.2 nM for PARP1; effective against BRCA mutant cells |
| Anti-inflammatory | Cytokine modulation | Reduced TNF-alpha and IL-6 levels |
Synthesis and Preparation
The synthesis of G656-0861 involves several steps:
- Formation of Purine Core : Cyclization of appropriate precursors.
- Introduction of Fluorophenyl Group : Nucleophilic substitution reactions.
- Coupling with Methoxyphenyl Group : Utilizing Suzuki-Miyaura coupling techniques.
- Formation of Carboxamide Group : Reaction between amines and carboxylic acid derivatives under dehydrating conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
